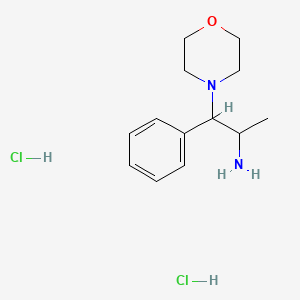

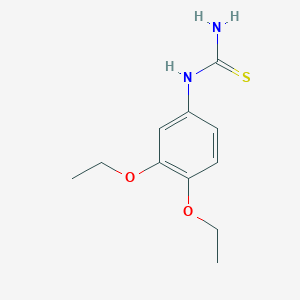

(3,4-difluorophenyl)(pyridin-3-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3,4-difluorophenyl)(pyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 1153288-02-8 . It has a molecular weight of 248.28 . It is in liquid form .

Molecular Structure Analysis

The InChI Code for “(3,4-difluorophenyl)(pyridin-3-yl)methanamine” is 1S/C14H14F2N2/c1-2-18-14 (11-4-3-7-17-9-11)10-5-6-12 (15)13 (16)8-10/h3-9,14,18H,2H2,1H3 .

Physical And Chemical Properties Analysis

“(3,4-difluorophenyl)(pyridin-3-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 248.28 .

Scientific Research Applications

Synthesis and Characterization

Schiff Bases Formation : Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with substituted aryl aldehydes/ketones, demonstrate potential as anticonvulsant agents. Compounds like N-(3,4,-dimethoxybenzylidene)(pyridin-3-yl)methanamine showed remarkable seizure protection in various models (Pandey & Srivastava, 2011).

Catalytic Applications : Unsymmetrical NCN′ and PCN pincer palladacycles, derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, show good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Photocytotoxicity and Cellular Imaging

Iron(III) Complexes in Cellular Imaging : Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine exhibit photocytotoxic properties in red light and are used for cellular imaging. They show significant interaction with DNA and photocleavage in red light (Basu et al., 2014).

Enhanced Cellular Uptake : Iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines show enhanced cellular uptake and remarkable photocytotoxicity in cancer cells. These complexes, such as phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, are efficient in inducing apoptosis via reactive oxygen species generation upon light exposure (Basu et al., 2015).

Ligand Design and Molecular Structures

Ligand Exchange and Spin State Equilibria : Fe(II) complexes based on ligands like 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine exhibit ligand exchange and spin state equilibria in aqueous media. These complexes demonstrate reversible ligand dissociation and show an equilibrium between low- and high-spin states (Draksharapu et al., 2012).

Selective Ion Detection : Compounds formed by the reaction of 2,3-dibromonaphthalene-1,4-dione with (pyridine-2-yl)methanamine effectively and selectively detect Hg and Ni ions, showcasing potential in ion detection mechanisms (Aggrwal et al., 2021).

Coordination Polymers and Molecular Boxes : Ligands such as (E)-N-(pyridin-2-ylmethylene)-1-(pyridin-3-yl)methanamine form various coordination polymers and molecular boxes when reacted with different metal salts. These structures have applications in the study of metal coordination geometries and intermolecular interactions (Tabatabaei et al., 2015).

Anticancer Activity

- Palladium(II) and Platinum(II) Complexes : Palladium(II) and Platinum(II) complexes derived from Schiff base ligands like R-(pyridin-2-yl)methanamine show promising anticancer activity against various human cancerous cell lines. These complexes, such as those containing R-(E)-N-((1H-pyrrol-2-yl)methylene), demonstrate strong DNA-binding affinity and selective toxicity towards cancer cells (Mbugua et al., 2020).

properties

IUPAC Name |

(3,4-difluorophenyl)-pyridin-3-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2/c13-10-4-3-8(6-11(10)14)12(15)9-2-1-5-16-7-9/h1-7,12H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJVXCGZOSNFSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C2=CC(=C(C=C2)F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Difluorophenyl)(pyridin-3-yl)methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]benzoic acid](/img/structure/B6142409.png)

![3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B6142410.png)

![2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B6142415.png)

![2-[(pyrrolidin-1-yl)methyl]imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B6142421.png)

![ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B6142425.png)

![4'-[(1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B6142432.png)

![2-[2-(4-methylphenyl)acetamido]propanoic acid](/img/structure/B6142459.png)

![2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B6142504.png)